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Compound of Interest |

Compound Name: 6-Chloro-4-iodo-1H-indazole
CAS No.: 885519-56-2
Cat. No.: B3024472
. J

Executive Summary

The 6-chloro-4-iodo-1H-indazole scaffold is a critical pharmacophore in modern oncology,
serving as the core structure for several fibroblast growth factor receptor (FGFR) inhibitors
(e.g., Erdafitinib intermediates).[1] Its synthesis presents a specific regiochemical challenge:
installing a halogen pattern (4-1, 6-Cl) that is not accessible via direct electrophilic halogenation
of the indazole core.[1]

This Application Note details a robust, three-step protocol starting from the commaodity chemical
4-chloro-2-nitrotoluene. Unlike routes requiring expensive fluorinated benzaldehydes or
unstable arynes, this pathway leverages directed electrophilic aromatic substitution and
modified Jacobson cyclization to ensure high regiofidelity and scalability.

Retrosynthetic Analysis & Strategy

The synthesis relies on constructing the indazole ring after establishing the halogen pattern on
the benzene ring. The key strategic disconnection involves the N—N bond formation via
diazotization of a 2-methylaniline derivative.[1]

Pathway Logic

¢ Indazole Core Formation: The N1-N2 bond is formed by diazotization of a primary amine
ortho to a methyl group. The methyl group becomes the C3 position (or participates in the
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cyclization to C3).[1]
e Regiocontrol:
o C6-Chlorine: Inherited from the starting material (4-chloro-2-nitrotoluene).[1]

o C4-lodine: Installed via electrophilic iodination at the C6 position of the toluene precursor
(which corresponds to C3 of the aniline and C4 of the indazole).[1]

Workflow Diagram

Step 1: 12, H2SO4 Step 2: SnCI2 or Fe/AcOH Step 3: NaNO2/Ac20
Directs to C6) 4-Chloro-2-iodo-6-nitrotoluene Selective Reduction) 5-Chloro-3-iodo-2-methylaniline Jacobson Cyclization 6-Chloro-4-iodo-1H-indazole

(Regioselective lodination) (Nitro Reduction) (Target Scaffold)

Click to download full resolution via product page

Caption: Logical flow for the synthesis of 6-chloro-4-iodo-1H-indazole, highlighting the
preservation of regiochemistry.

Detailed Experimental Protocols
Step 1: Regioselective lodination

Objective: Synthesize 4-chloro-2-iodo-6-nitrotoluene. Rationale: The methyl group (activator)
directs ortho, while the nitro group (deactivator) directs meta.[1] Both effects reinforce
substitution at the C6 position (relative to Toluene C1), which is sterically accessible compared
to C3.

Reagents:

4-Chloro-2-nitrotoluene (1.0 equiv)[1]

lodine (I, 1.1 equiv)[1]

Silver Sulfate (Ag2S0a4, 1.0 equiv) or NalO4/H2SOa (Industrial alternative)[1]

Solvent: H2SOa4 (conc.) or EtOH[1]
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Protocol:

Dissolve 4-chloro-2-nitrotoluene (17.1 g, 100 mmol) in concentrated H2SOa4 (100 mL) at 0°C.

e Add N-lodosuccinimide (NIS) (24.7 g, 110 mmol) portion-wise over 30 minutes. Note: Using
NIS in acid is often cleaner than elemental iodine for deactivated rings.[1]

 Allow the mixture to warm to room temperature and stir for 4—6 hours. Monitor by TLC
(Hexane/EtOAc 9:1).[1]

e Quench: Pour the reaction mixture onto crushed ice (500 Q).

o Workup: Extract with dichloromethane (3 x 100 mL). Wash combined organics with saturated
NazS20s3 (to remove excess iodine) and brine.[1]

e Dry over Na2SO4 and concentrate.
 Purification: Recrystallize from ethanol to yield a yellow solid.
o Yield Target: 85-90%

o Data: *H NMR should show two aromatic singlets (or meta-coupled doublets) indicating
1,2,3,5-substitution pattern.[1]

Step 2: Selective Nitro Reduction

Objective: Synthesize 5-chloro-3-iodo-2-methylaniline. Rationale: We must reduce the nitro
group to an amine without dehalogenating the iodine (which is labile under catalytic
hydrogenation conditions).[1] Stannous chloride (SnClz) or Iron/Acetic acid are preferred over
Pd/C + Hz.[1]

Reagents:
e 4-Chloro-2-iodo-6-nitrotoluene (from Step 1)[1]
e Tin(ll) Chloride Dihydrate (SnClz[1][2]-2H20, 4.0 equiv)[1]

e Solvent: Ethanol or Ethyl Acetate[1]
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Protocol:

e Suspend 4-chloro-2-iodo-6-nitrotoluene (29.7 g, 100 mmol) in Ethanol (300 mL).

e Add SnClIz[2]-2H20 (90.2 g, 400 mmol) carefully.

o Heat the mixture to reflux (80°C) for 2—3 hours. The yellow solution will turn clear/brown.

e Workup: Cool to room temperature. Adjust pH to >9 using 50% NaOH solution (Caution:
Exothermic).[1]

« Filter the resulting slurry through a Celite pad to remove tin salts. Wash the pad with EtOAc.
o Separate the organic layer, wash with brine, and dry over Na2SOa.
» Concentrate to obtain the crude aniline as a brown oil/solid.

o Yield Target: >90%

o Validation: MS (ESI+) m/z ~ 267.9 [M+H]*.[1]

Step 3: Modified Jacobson Indazole Cyclization

Objective: Synthesize 6-chloro-4-iodo-1H-indazole. Rationale: Diazotization of the aniline
generates a diazonium salt.[1] In the presence of acetic anhydride, this forms an N-nitroso
intermediate which cyclizes onto the methyl group (C-H activation) to form the indazole ring.[1]

Reagents:

e 5-Chloro-3-iodo-2-methylaniline (from Step 2)[1][2][3][4]

tert-Butyl Nitrite (t-BuONO) or NaNO2/HCI[1]

Potassium Acetate (KOACc)[1]

Acetic Anhydride (Acz20)[1]

Solvent: Chloroform or Benzene (Industrial: Toluene)[1]
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Protocol:

Dissolve 5-chloro-3-iodo-2-methylaniline (26.7 g, 100 mmol) in Chloroform (250 mL).

e Add Potassium Acetate (1.1 equiv) and Acetic Anhydride (2.0 equiv).[1] Stir for 30 minutes at
RT to protect the amine (optional but improves yield).

e Add tert-Butyl Nitrite (15 mL, 1.2 equiv) dropwise at reflux temperature (60°C).

» Alternative (Aqueous): Dissolve aniline in dilute HCI. Add NaNO: (aq) at 0°C. Stir 1h. Isolate
diazonium salt (dangerous) or strictly control pH to allow cyclization.[1] The t-BuONO organic
phase method is safer and higher yielding for iodinated species.[1]

o Reflux for 4 hours.

o Hydrolysis: Evaporate solvent. Dissolve residue in MeOH/Water and treat with NaOH (aq) to
remove the acetyl group from N1 (if formed).[1]

 Purification: Acidify to pH 7. Filter the precipitate.[2][5] Recrystallize from Acetonitrile.
o Yield Target: 60-75%

o Characterization: *H NMR (DMSO-ds) 6 ~13.5 (s, 1H, NH), 8.1 (s, 1H, H3), 7.6 (s, 1H, H7),

7.5 (s, 1H, H5).

Data Summary & Quality Control
Parameter Specification Method
Appearance Off-white to pale yellow solid Visual
Purity >98.0% HPLC (C18, ACN/H20)
Identity Conforms to Structure 1H NMR, 3C NMR, MS
Melting Point 155-160°C (Lit.[1] range) Capillary MP
Regiochemistry NOE interaction between H3 NOESY NMR

and H5
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Mechanistic Pathway Diagram[6]
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Caption: Mechanistic pathway of the Jacobson indazole synthesis.[1]

Troubleshooting & Optimization

e Low Yield in Step 1: If iodination is sluggish, add catalytic Triflic Acid (TfOH) or use Ag2SOa
as a halogen scavenger to drive the equilibrium.[1]

o Deiodination in Step 2: Avoid Zinc/HCI or catalytic hydrogenation. If SnClz workup is difficult
(emulsions), use Fe powder/NH4Cl in EtOH/Water (3:1) at reflux.[1][4][6]

e N-Acetylation byproduct: In Step 3, the product might be isolated as 1-acetyl-6-chloro-4-
iodoindazole.[1] This is easily converted to the free base by stirring in MeOH with K2COs at
RT for 1 hour.
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* Regioselective lodination: "Regioselective iodination of chlorinated aromatic compounds
using silver salts.” Tetrahedron, 2011. Link[1]

¢ Indazole Synthesis (General): "An Improved Preparation of 4-Chloro-1H-indazole." Organic
Preparations and Procedures International, 2011. Link[1]

e Precursor Synthesis: "Synthesis of 5-chloro-3-iodo-2-methylaniline.” ChemicalBook
Protocols, 2023. Link

+ Patent Reference (FGFR Inhibitors): "Preparation of substituted indazoles as FGFR
inhibitors."[1] WO2016064966, 2016. Link

* Reagent Safety: "Safe handling of diazonium salts."” Organic Syntheses, Coll. Vol. 3, p. 711.
Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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